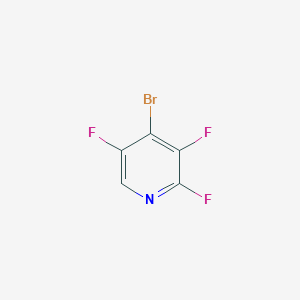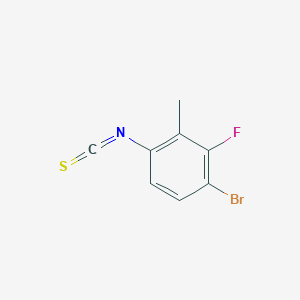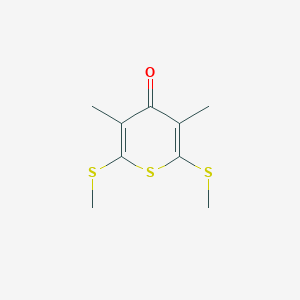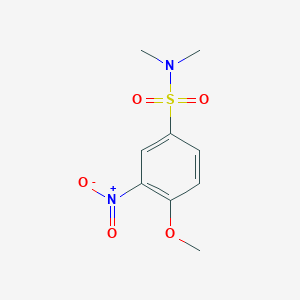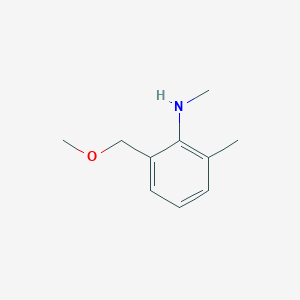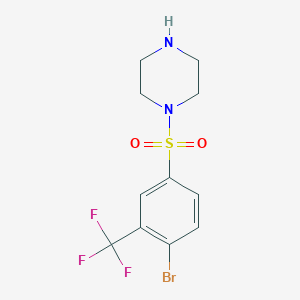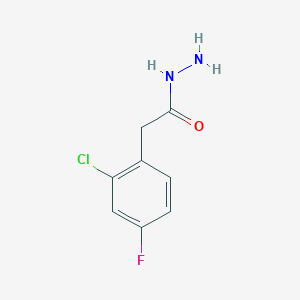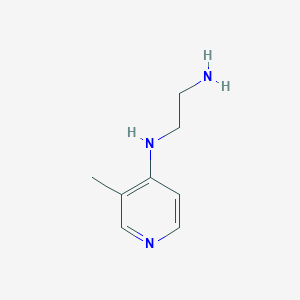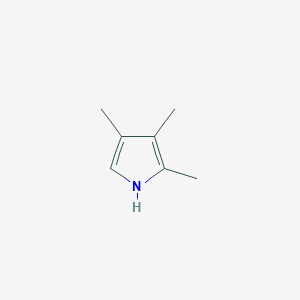
2,3,4-Trimethyl-1H-pyrrole
Descripción general
Descripción
“2,3,4-Trimethyl-1H-pyrrole” is a chemical compound with the molecular formula C7H11N . It has a molecular weight of 109.17 g/mol . The IUPAC name for this compound is 2,3,4-trimethyl-1H-pyrrole .
Molecular Structure Analysis
The InChI code for 2,3,4-Trimethyl-1H-pyrrole is 1S/C7H11N/c1-5-4-8-7(3)6(5)2/h4,8H,1-3H3 . The Canonical SMILES representation is CC1=CNC(=C1C)C .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4-Trimethyl-1H-pyrrole include a melting point of 35-40 degrees Celsius . The compound is a powder at room temperature . It has a topological polar surface area of 15.8 Ų .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Agents
2,3,4-Trimethyl-1H-pyrrole: has been studied for its potential as an anticancer agent. Pyrrole derivatives are known to exhibit biological activities that can be harnessed in the development of anticancer drugs. For instance, certain pyrrole analogs have been found to inhibit cellular DNA polymerases and protein kinases, which are key targets in cancer therapy .
Antiviral Research: Norovirus RNA Polymerase Inhibition
Research has shown that pyrrole derivatives can act as inhibitors of RNA-dependent RNA polymerase (RdRp) in noroviruses. This is significant because RdRp is crucial for the replication of these viruses. Specific pyrrole compounds have demonstrated the ability to inhibit both murine and human norovirus RdRp, which could lead to the development of new antiviral drugs .
Anti-inflammatory Drugs
The anti-inflammatory properties of pyrrole derivatives make them candidates for the development of new anti-inflammatory drugs. These compounds can be designed to target specific inflammatory pathways, potentially leading to treatments with fewer side effects than current medications .
Material Science: Catalysis
In material science, 2,3,4-Trimethyl-1H-pyrrole derivatives have applications in catalysis. They can be used to develop new catalysts that facilitate various chemical reactions, including those that are important in industrial processes .
Drug Discovery: Fungicides and Antibiotics
Pyrrole subunits are integral to the structure of many therapeutically active compounds, including fungicides and antibiotics. The versatility of pyrrole allows for the synthesis of a wide range of compounds with potential use in treating fungal infections and bacterial diseases .
Pharmacological Significance: Cholesterol-Reducing Drugs
Pyrrole derivatives have been explored for their potential in creating cholesterol-reducing drugs. These compounds can interact with biological pathways that regulate cholesterol levels in the body, offering a possible avenue for the treatment of hypercholesterolemia .
Safety And Hazards
The safety information for 2,3,4-Trimethyl-1H-pyrrole indicates that it is a flammable liquid and vapor . It is harmful if inhaled and toxic if swallowed . It can cause serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2,3,4-trimethyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-5-4-8-7(3)6(5)2/h4,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMJHBZSSSDBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341388 | |
| Record name | 2,3,4-Trimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethyl-1H-pyrrole | |
CAS RN |
3855-78-5 | |
| Record name | 2,3,4-Trimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



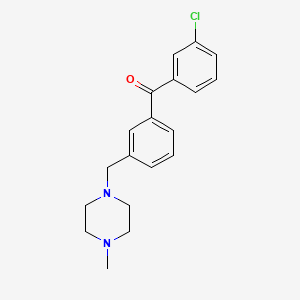

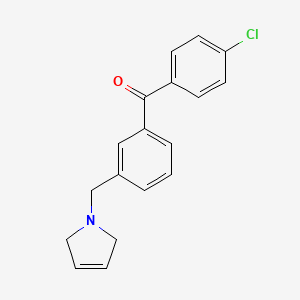

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1615211.png)
